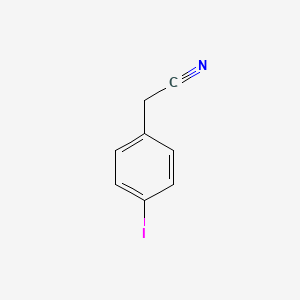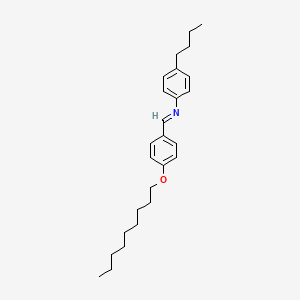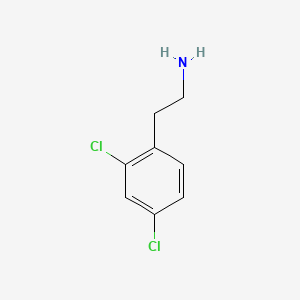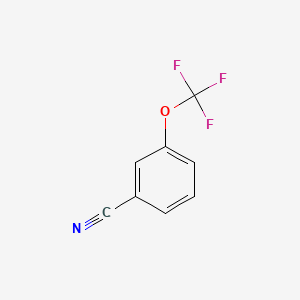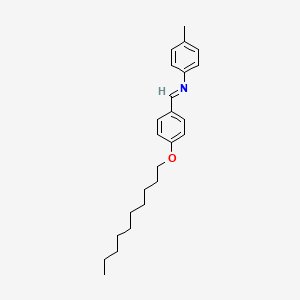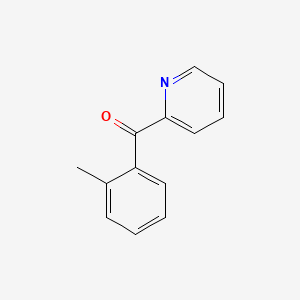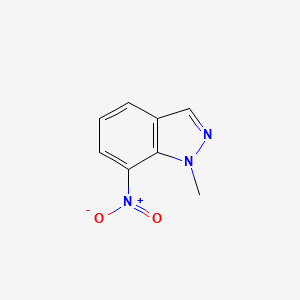
1-Methyl-7-nitro-1H-indazole
Vue d'ensemble
Description
1-Methyl-7-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
1-Methyl-7-nitro-1H-indazole has been a subject of interest in the synthesis and transformation of various chemical compounds. For instance, its modification led to the creation of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole through various chemical reactions involving condensation and oxidation processes (El’chaninov, Aleksandrov, & Stepanov, 2018). Additionally, it has been used in the synthesis of diverse heterocyclic systems based on 2,4,6-trinitrotoluene, showcasing its versatility in chemical synthesis (Starosotnikov, Vinogradov, & Shevelev, 2002).
Crystal Structure Analysis
The compound has been instrumental in crystallography for studying molecular structures. The crystal structure of 7-methoxy-1H-indazole, a closely related compound, was analyzed to understand its inhibitor properties against nitric oxide synthase, revealing interesting insights into molecular interactions (Sopková-de Oliveira Santos, Collot, & Rault, 2002). Similarly, the crystal structure of 7-nitro-1H-indazole provided valuable information on its inhibitory effects on nitric oxide synthase (Sopková-de Oliveira Santos, Collot, & Rault, 2000).
Safety and Hazards
The safety information available indicates that “1-Methyl-7-nitro-1H-indazole” should be handled with caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, and eye contact .
Mécanisme D'action
Target of Action
It’s known that indazole-containing compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ .
Mode of Action
It’s known that nitroindazole acts as a selective inhibitor for neuronal nitric oxide synthase, a hemoprotein enzyme that, in neuronal tissue, converts arginine to citrulline and nitric oxide (no) .
Biochemical Pathways
It’s known that nitric oxide (no), which is produced by nitric oxide synthase inhibited by nitroindazole, is implicated in vascular smooth muscle relaxation through a cgmp-mediated signal transduction pathway .
Result of Action
It’s known that nitroindazole may act by reducing oxidative stress or by decreasing the amount of peroxynitrite formed in these tissues .
Analyse Biochimique
Biochemical Properties
1-Methyl-7-nitro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme phosphoinositide 3-kinase (PI3K), where this compound acts as an inhibitor. This inhibition affects the PI3K/Akt signaling pathway, which is vital for cell growth, proliferation, and survival . Additionally, this compound has been shown to interact with monoamine oxidase (MAO), inhibiting its activity and thereby influencing neurotransmitter levels in the brain .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to induce apoptosis by modulating the PI3K/Akt signaling pathway . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to downregulate the expression of anti-apoptotic genes and upregulate pro-apoptotic genes, leading to programmed cell death . Furthermore, it influences cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets such as Akt . This inhibition disrupts the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound interacts with MAO by binding to its active site, thereby inhibiting the enzyme’s ability to degrade neurotransmitters . This interaction results in elevated levels of neurotransmitters, which can have various physiological effects.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings have been studied over different time periods. The compound exhibits stability under ambient conditions, with minimal degradation observed over time . In in vitro studies, the effects of this compound on cellular function have been shown to persist for several hours, with long-term exposure leading to sustained changes in gene expression and cellular metabolism . In in vivo studies, the compound has demonstrated prolonged effects on cellular function, with observable changes in tissue morphology and function over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and improving cognitive function . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress at high concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes reduction and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s localization and accumulation within tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, this compound can translocate to the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins . The compound’s subcellular localization is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
1-methyl-7-nitroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-8-6(5-9-10)3-2-4-7(8)11(12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSOBULFCLIDKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2[N+](=O)[O-])C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207407 | |
| Record name | 1H-Indazole, 1-methyl-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58706-36-8 | |
| Record name | 1-Methyl-7-nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58706-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole, 1-methyl-7-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058706368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazole, 1-methyl-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










